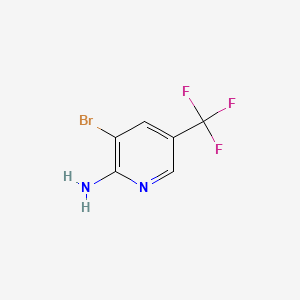
2-Bromo-5-fenil-1,3,4-tiadiazol
Descripción general
Descripción
2-Bromo-5-phenyl-1,3,4-thiadiazole is a compound that belongs to the class of 1,3,4-thiadiazoles, which are heterocyclic compounds containing a ring of two carbon atoms, two nitrogen atoms, and one sulfur atom. The thiadiazole ring is a versatile scaffold that has been incorporated into various compounds with a wide range of biological activities, including antihypertensive, antibacterial, and potential trypanocidal agents .
Synthesis Analysis
The synthesis of 2-Bromo-5-phenyl-1,3,4-thiadiazole derivatives often involves the reaction of appropriate precursors such as carboxylic acids, thiosemicarbazide, and phenacyl bromides. For instance, 2-aryl-5-hydrazino-1,3,4-thiadiazoles have been synthesized and shown to possess antihypertensive activity, with the 2-substituted phenyl ring derivatives displaying higher activity . Another synthesis route involves the reaction of 2-aryl-2H-1,2,3-triazole-4-carboxylic acids with thiosemicarbazide, followed by reaction with phenacyl bromides to form imidazo[2,1-b]-1,3,4-thiadiazoles . Additionally, 2-amino-5-bromo-1,3,4-thiadiazoles have been synthesized and found to behave as ambident nucleophiles, leading to various thiadiazole derivatives .
Molecular Structure Analysis
The molecular structure of 2-amino-5-phenyl-1,3,4-thiadiazole, a related compound, has been studied using X-ray diffraction, revealing that the molecules form dimers through intermolecular hydrogen bonds in a crystal lattice . Similarly, the crystal structure of 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4] thiadiazole has been analyzed, showing significant intermolecular interactions such as Br...N, S...O, and Br...Br contacts .
Chemical Reactions Analysis
The reactivity of 2-Bromo-5-phenyl-1,3,4-thiadiazole derivatives can be diverse. For example, 2-amino-5-bromo-1,3,4-thiadiazoles exhibit amine-imine tautomerism and can undergo alkylation, acylation, and nitrosation reactions . The reactivity of imidazo[2,1-b]-1,3,4-thiadiazoles has also been explored, with the formation of various substituted derivatives upon reaction with different electrophilic reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-5-phenyl-1,3,4-thiadiazole derivatives are influenced by their molecular structure. For instance, the crystalline and molecular structure of 2-amino-5-phenyl-1,3,4-thiadiazole shows that the molecules form dimers and are arranged in infinite layers parallel to the xy plane, which could affect their physical properties . The crystal structure of related compounds, such as 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4] thiadiazole, also reveals the nature and strength of various intermolecular interactions that can impact their chemical behavior .
Aplicaciones Científicas De Investigación
2-Bromo-5-fenil-1,3,4-tiadiazol: Un análisis exhaustivo de las aplicaciones de investigación científica: El compuesto this compound es un derivado del 1,3,4-tiadiazol, que es un compuesto heterocíclico que contiene un anillo con dos átomos de carbono y tres átomos de nitrógeno. El anillo tiadiazol es conocido por su versatilidad en la química medicinal debido a su parecido con el enlace peptídico. A continuación se presentan seis aplicaciones únicas de este compuesto basadas en las actividades biológicas generales de los derivados del 1,3,4-tiadiazol y los principios de la relación estructura-actividad:
Agente anticancerígeno
La estructura del 1,3,4-tiadiazol se ha identificado como una base prometedora para el desarrollo de agentes anticancerígenos. Estos compuestos exhiben propiedades antitumorales en varios modelos in vitro e in vivo y se dirigen a una gama diversa de vías moleculares .
Actividad antimicrobiana
Los derivados del tiadiazol han mostrado propiedades antimicrobianas significativas. Esto incluye actividad contra bacterias y hongos, lo que los hace valiosos en el desarrollo de nuevos fármacos antimicrobianos .
Propiedades antiinflamatorias
Debido a sus efectos antiinflamatorios, los derivados del tiadiazol se pueden utilizar en el tratamiento de enfermedades inflamatorias. Modulan las vías inflamatorias y reducen la producción de citocinas proinflamatorias .
Efectos anticonvulsivos
Se ha descubierto que algunos derivados del 1,3,4-tiadiazol poseen propiedades anticonvulsivas. Se pueden explorar para su uso en el tratamiento de la epilepsia y otros trastornos convulsivos .
Aplicaciones antihipertensivas
Los efectos antihipertensivos de los derivados del tiadiazol los convierten en candidatos para desarrollar nuevos tratamientos para la presión arterial alta .
Inhibición de la anhidrasa carbónica
Los derivados del tiadiazol actúan como inhibidores de la anhidrasa carbónica, una enzima involucrada en la regulación del pH y el equilibrio de líquidos en varios tejidos. Esta propiedad se puede aprovechar para medicamentos diuréticos y antiglaucoma .
Cada área de aplicación mencionada anteriormente representa un campo potencial de investigación donde se podría aplicar el this compound debido a su similitud estructural con otros derivados activos del tiadiazol.
MDPI - Síntesis de 1,3,4-Tiadiazol Springer - Actividades biológicas del 1,3,4-Tiadiazol RSC - Síntesis y caracterización de nuevos derivados del 1,3,4-tiadiazol MDPI - Propiedades citotóxicas de los derivados del 1,3,4-tiadiazol Springer - Derivados del tiadiazol como agentes anticancerígenos
Safety and Hazards
“2-Bromo-5-phenyl-1,3,4-thiadiazole” is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 according to the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and calling a POISON CENTER or doctor/physician if you feel unwell (P301 + P312) .
Direcciones Futuras
The future directions for research on “2-Bromo-5-phenyl-1,3,4-thiadiazole” and other 1,3,4-thiadiazole derivatives are promising. These compounds have shown a broad spectrum of pharmacological activities, making them pharmacologically significant scaffolds . Future research could focus on further exploring the biological activities of these compounds, developing new synthetic methods, and designing new derivatives with improved properties .
Mecanismo De Acción
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which include 2-bromo-5-phenyl-1,3,4-thiadiazole, can interact strongly with biological targets such as proteins and dna .
Mode of Action
1,3,4-thiadiazole derivatives are known to prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . They also have the ability to disrupt processes related to DNA replication .
Biochemical Pathways
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
Due to their mesoionic nature, 1,3,4-thiadiazole derivatives are capable of easily crossing cellular membranes , which could impact their bioavailability.
Result of Action
1,3,4-thiadiazole derivatives are known to inhibit the replication of both bacterial and cancer cells .
Action Environment
The strong aromaticity of the thiazole ring provides great in vivo stability to this five-membered ring system and low toxicity for higher vertebrates, including human beings .
Propiedades
IUPAC Name |
2-bromo-5-phenyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQXBSUUWVZRCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50518261 | |
| Record name | 2-Bromo-5-phenyl-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50518261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53645-95-7 | |
| Record name | 2-Bromo-5-phenyl-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50518261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-phenyl-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

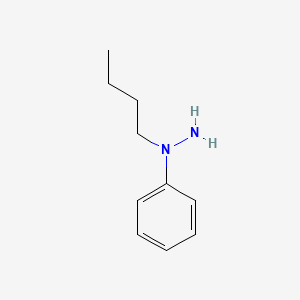
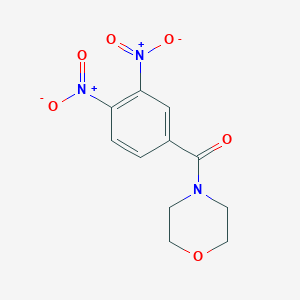
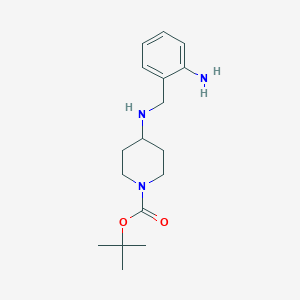
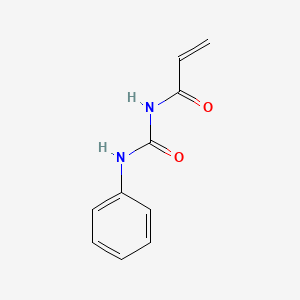

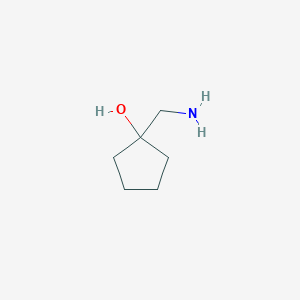
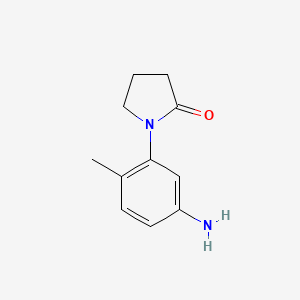

![7-(Dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1282192.png)
